6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

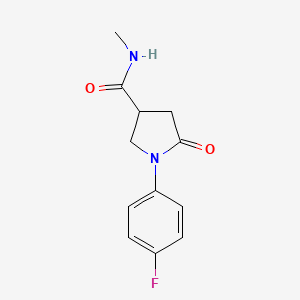

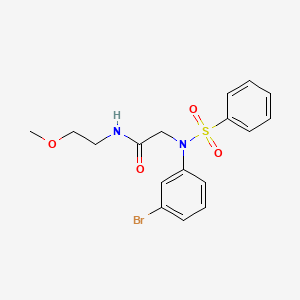

"6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine" is a heterocyclic compound characterized by a benzodioxine core with iodine and nitro substituents. This compound, like others in its class, is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The focus here is on its synthesis, structural analysis, and properties rather than its applications.

Synthesis AnalysisThe synthesis of related compounds often involves electrophilic nitration reactions. For example, Piórko et al. (1994) explored the electrophilic nitration of 1,4-benzodioxino[2,3-b]pyridine, leading to various nitro derivatives through reactions with nitric acid in sulfuric acid (Piórko, A., Christie, S., Crook, M., & Sampson, P., 1994). This provides insight into potential synthetic routes that might be applied to or adapted for the synthesis of "6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine."

Molecular Structure AnalysisThe molecular structure of related nitro derivatives has been studied, revealing details about bond lengths, angles, and overall geometry. Shafi et al. (2020) conducted molecular docking, quantum chemical computational, and vibrational studies on a similar molecule, "6-nitro-2,3-dihydro-1,4-benzodioxine," to predict its important properties, including bond lengths and angles obtained by DFT calculations (Shafi, A. et al., 2020). These methods can be directly relevant to analyzing the structure of "6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine."

Chemical Reactions and Properties

Research on related compounds has also looked into their chemical reactivity and properties. For instance, the study of nitration reactions and the synthesis of various nitro derivatives provides a foundation for understanding the chemical behavior and potential reactions "6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine" might undergo.

Physical Properties Analysis

The physical properties, such as melting points, densities, and solubilities, are crucial for practical handling and application of chemical compounds. However, specific data on "6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine" are not provided in the available literature. Studies like those by Bao et al. (2008) on the synthesis of 2,3-dihydro-1,4-benzodioxins via a tandem one-pot procedure highlight methodologies that can impact the physical properties of similar compounds (Bao, W. et al., 2008).

Chemical Properties Analysis

Chemical properties such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions are essential for understanding a compound's utility and safety. Deshmukh et al. (2013) discussed the synthesis of 1,4-benzodioxines from activated ortho-halonitrobenzenes, offering insights into the chemical properties and reactivity patterns that might be relevant for "6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine" (Deshmukh, M. S., Das, B., & Jain, N., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-Iodo-7-Nitro-2,3-Dihydro-1,4-Benzodioxine are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Biochemical Pathways

The compound’s effects on downstream pathways would depend on its specific targets, which are currently unidentified .

Result of Action

Understanding these effects requires knowledge of the compound’s targets and mode of action, which are currently unknown .

properties

IUPAC Name |

6-iodo-7-nitro-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUJUSWPWCWXNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)

![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)

![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)

![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)

![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)

![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)